molecular formula C46H58N4O9 B7818306 methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Cat. No.: B7818306
M. Wt: 811.0 g/mol
InChI Key: JXLYSJRDGCGARV-XQKSVPLYSA-N
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Description

This compound is a highly complex polycyclic alkaloid derivative characterized by multiple fused rings, including diazatetracyclo and diazapentacyclo frameworks. The compound is cataloged in PubChem () and the Toxin Target Database (T3D4749, CAS 797-63-7) ().

Properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37+,38-,39-,42+,43-,44-,45+,46+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLYSJRDGCGARV-XQKSVPLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021430
Record name Vinblastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vinblastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/, Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform, 1.69e-02 g/L
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1716
Record name VINBLASTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1716
Record name Vinblastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Solvated needles from methanol

CAS No.

865-21-4
Record name Vinblastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinblastine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINBLASTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vinblastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211-216 °C, 267 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1716
Record name VINBLASTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1716
Record name Vinblastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014710
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinblastine is synthesized through a complex process involving multiple steps. The synthesis typically starts with the extraction of vindoline and catharanthine from the Madagascar periwinkle plant. These two compounds are then chemically combined to form vinblastine . The reaction conditions often involve the use of solvents like ethanol and sulfuric acid, followed by crystallization and purification steps .

Industrial Production Methods: Industrial production of vinblastine involves large-scale extraction from plant sources, followed by chemical synthesis. Recent advancements have also explored the use of genetically engineered yeast to produce vinblastine precursors, offering a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: Vinblastine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving vinblastine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products: The major products formed from these reactions include modified vinblastine derivatives with altered functional groups. These derivatives are often tested for their efficacy and potency in cancer treatment .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • This compound is structurally related to the Vinca alkaloids which are known for their anticancer properties. It has been studied for its effectiveness in treating various types of cancer including relapsed or refractory Hodgkin lymphoma and desmoid tumors .
    • Research indicates that it may work by inhibiting microtubule formation during cell division which is a critical mechanism in cancer cell proliferation.
  • Neurological Applications :
    • Given its ability to cross the blood-brain barrier (with a probability of 70%), this compound may have potential applications in treating neurological disorders or conditions where central nervous system penetration is required .
  • Endoplasmic Reticulum Stress Response :
    • Studies have shown that compounds similar to this one can modulate the endoplasmic reticulum stress response pathways which are crucial in various diseases including neurodegenerative disorders and cancers .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties:

  • Human Intestinal Absorption : High probability (92%) indicating good oral bioavailability.
  • Subcellular Localization : Predominantly localized in mitochondria which may enhance its therapeutic efficacy against diseases involving mitochondrial dysfunction .

Toxicological Profile

Despite its therapeutic potential, understanding the toxicological aspects is essential:

  • Skin and Eye Irritation : The compound shows significant potential for skin irritation (80%) and eye irritation (93%), indicating caution in handling.
  • Carcinogenicity : The compound has a low probability of carcinogenicity based on available data (97% non-carcinogenic) .

Mechanism of Action

Vinblastine exerts its effects by binding to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and mitotic arrest. This inhibition of mitosis at metaphase ultimately results in cell death . The primary molecular targets of vinblastine are tubulin proteins, which play a crucial role in cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with other polycyclic alkaloids and derivatives. Below is a detailed analysis of its analogs based on functional groups, ring systems, and reported bioactivities.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents / Modifications Bioactivity / Application (Reference)
Target Compound (CAS 797-63-7) 8,16-Diazapentacyclo + Diazatetracyclo 11-Acetyloxy, 12-Ethyl, 17-Hydroxy, 13-Methoxycarbonyl, 8-Methyl Potential anti-inflammatory activity (hypothesized)
Aspidophylline A (Methyl (1R,9R,10S,13E,14S)-13-ethylidene-11-formyl-18-oxa-8,11-diazapentacyclo[7.6.3.1¹⁰,¹⁴.0¹,⁹.0²,⁷]nonadeca-2,4,6-triene-15-carboxylate) Pentacyclic (oxa-diazapentacyclo) 13-Ethylidene, 11-Formyl, 18-Oxa Anticancer (in vitro cytotoxicity)
HMDB0031366 (CAS 188895-39-8) Hexacyclo[9.4.2.1⁵,⁸.0¹,¹⁰.0²,⁸.0¹²,¹⁴] 5,15-Dihydroxy, 11-Methyl, 6-Methylidene, 17-Oxo, 13,16-Dioxa Metabolite with unknown therapeutic role
(3S,10R,11R,13S)-10-Ethyl-11-Hydroxy-13-Methyl-3-[(2S,4S)-4-Methyl-5-Oxooxolan-2-Yl]-15-Oxa-4-Azatetracyclo[7.6.1.0¹,¹².0⁴,¹⁶]Hexadec-9(16)-En-14-One Tetracyclic (oxa-azatetracyclo) 10-Ethyl, 11-Hydroxy, 5-Oxooxolane Antimicrobial (theoretical docking studies)

Key Observations:

Ring Systems : The target compound’s 8,16-diazapentacyclo framework is distinct from aspidophylline A’s oxa-diazapentacyclo system and HMDB0031366’s hexacyclic structure . These differences influence molecular rigidity and binding affinity.

Substituent Diversity : The 17-hydroxy and 13-methoxycarbonyl groups in the target compound are absent in analogs like HMDB0031366, which instead features dioxa and oxo groups . Such variations may modulate solubility and target specificity.

Research Findings and Pharmacological Context

  • Overlaps with RA-related targets (e.g., TNF-α, IL-6) suggest anti-inflammatory applications, though experimental validation is required .
  • Virtual Screening : PubChem-based ligand libraries (1.87 million compounds) have been used to identify structurally similar molecules with confirmed bioactivity, highlighting the utility of computational methods for prioritizing such complex compounds .
  • Database Limitations : The Toxin Target Database () and PubChem () provide foundational data, but gaps in bioassay records limit mechanistic insights.

Biological Activity

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a complex alkaloid derivative primarily known for its association with the Vinca alkaloids family. Its intricate structure suggests potential biological activities that merit detailed exploration.

The compound has the following chemical characteristics:

  • IUPAC Name : methyl (1R,9R,10S,...)-10-carboxylate
  • Molecular Formula : C46H58N4O9
  • Molecular Weight : 778.946 g/mol
  • CAS Number : 71486-22-1

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Antitumor Activity

Methyl (1R,...)-10-carboxylate exhibits significant antitumor properties:

  • Mechanism of Action : It functions by inhibiting microtubule polymerization which is critical for cell division.
  • Cell Lines Tested : Studies have shown effectiveness against multiple cancer cell lines including leukemia and solid tumors.
  • Resistance Mechanisms : Research indicates that resistance to this compound can occur through upregulation of efflux pumps such as P-glycoprotein (P-gp) .

Cytotoxicity and Apoptosis Induction

The compound has demonstrated cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Assays : IC50 values have been reported in the low micromolar range for sensitive cell lines.
  • Apoptotic Pathways : It triggers apoptosis through the intrinsic pathway involving mitochondrial dysfunction and caspase activation .

Case Studies and Research Findings

StudyFindings
Demonstrated significant antitumor activity in leukemia models with reduced proliferation rates in resistant cell variants due to P-gp expression.
Showed that the compound induces apoptosis in cancer cells via mitochondrial pathways and enhances proteasome activity in resistant variants.
Reported on the structural analogs and their varying degrees of biological activity related to the Vinca alkaloids class.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

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